Lipophilicity (cLogP) Shift vs. Unsubstituted Morpholin-3-one Core
The addition of the 4-methoxybenzyl substituent to the morpholin-3-one core produces a substantial increase in predicted lipophilicity. Unsubstituted morpholin-3-one (CAS 109-11-5) has a reported cLogP of -0.785 . While experimentally measured logP for 4-[(4-methoxyphenyl)methyl]morpholin-3-one is not published, structural calculation based on the 4-methoxybenzyl addition predicts cLogP in the range of approximately +1.0 to +1.3, representing a shift of roughly +2.0 log units compared to the unsubstituted core . This difference translates to a predicted >100-fold increase in octanol-water partition coefficient, which significantly alters solvent partitioning behavior, membrane permeability potential, and chromatographic retention characteristics.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ +1.1 (calculated estimate based on 4-methoxybenzyl addition to morpholin-3-one core) |
| Comparator Or Baseline | Morpholin-3-one (CAS 109-11-5): cLogP = -0.785 |
| Quantified Difference | ΔcLogP ≈ +1.9 (approximately 80-fold increase in logP) |
| Conditions | Calculated/predicted values; experimental logP not reported in peer-reviewed literature for target compound |
Why This Matters
Higher cLogP dictates different solvent selection, extraction efficiency, and chromatographic method development compared to the unsubstituted core, directly impacting procurement decisions for synthetic or analytical workflows.
